
2,2-Difluoroethanesulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"2,2-Difluoroethanesulfinyl chloride" is a compound that likely participates in various chemical reactions due to the presence of difluoroethane and sulfinyl chloride functional groups. These groups are known for their reactivity and ability to undergo transformations, leading to a variety of products useful in organic synthesis and material science.
Synthesis Analysis
The synthesis of compounds similar to "this compound" often involves reactions of fluorinated nitriles with sulfur(II) chlorides, yielding a range of sulphenyl-formylimidoylchlorides and other related compounds. These reactions showcase the reactivity of fluorinated compounds with sulfur chlorides, leading to complex structures (Höfs et al., 1983).
Molecular Structure Analysis
The molecular structure of related compounds exhibits significant diversity due to the presence of fluorine atoms and the sulfinyl chloride group. For example, the crystal structure of triazole derivatives reveals unsymmetrical conformations, influenced by the fluorine atoms' electronegativity and the unique geometry of the sulfinyl chloride (Höfs et al., 1983).
Chemical Reactions and Properties
"this compound" is expected to engage in a variety of chemical reactions, such as electrophilic trifluoromethylthiolation and chlorotrifluoromethylthiolation, showcasing its versatility as a reagent for introducing fluorinated moieties and chlorides into organic molecules (Lvqi Jiang et al., 2018).
Physical Properties Analysis
The physical properties of "this compound" and related compounds are significantly influenced by their molecular structure. Fluorinated compounds exhibit unique properties such as high stability, low reactivity in certain conditions, and distinct boiling and melting points, attributed to the strong carbon-fluorine bond and the molecule's overall geometry.
Chemical Properties Analysis
The chemical properties of "this compound" include reactivity towards nucleophiles, the potential for various organic transformations, and the ability to act as an electrophile in reactions. Compounds with similar functional groups have been utilized for trifluoromethylation and difluoromethylthiolation, highlighting the chemical versatility and reactivity of these groups (Lvqi Jiang et al., 2018).
Safety and Hazards
2,2-Difluoroethanesulfinyl chloride is classified as a dangerous substance. It has hazard statements H227 and H314, indicating that it is combustible and can cause severe skin burns and eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and wearing protective gloves and eye or face protection .
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2-Difluoroethanesulfinyl chloride are currently unknown . These properties are crucial for understanding the bioavailability of a compound, and further studies are required to determine these characteristics for this compound.
Result of Action
. More research is needed to fully understand the impact of this compound at the molecular and cellular levels.
Action Environment
. Factors such as temperature, pH, and presence of other chemicals can potentially affect the action of a compound, and these aspects need to be explored for this compound.
properties
IUPAC Name |
2,2-difluoroethanesulfinyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2OS/c3-7(6)1-2(4)5/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJKWBNFKCTQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)S(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2492422.png)
![Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2492424.png)
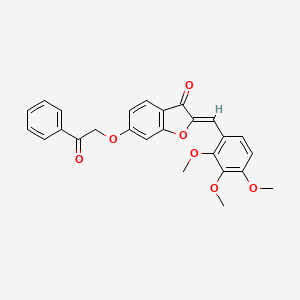
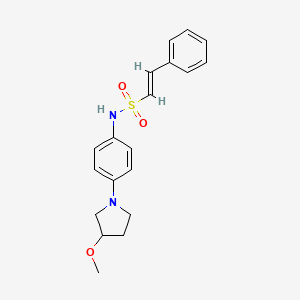
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2492428.png)
![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)
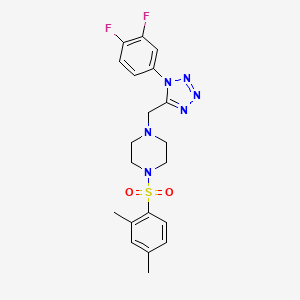
![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2492438.png)
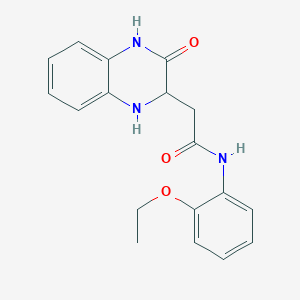
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide](/img/structure/B2492442.png)
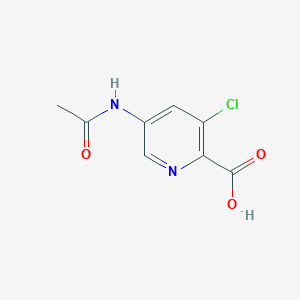
![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)